Butanenitrile, 2,2'-azobis[3-methyl-
Description
Systematic Nomenclature and Structural Identification
The compound 2,2'-azobis[2-methylbutyronitrile] is systematically named 3,3'-(diazene-1,2-diyl)bis(2-methylbutyronitrile) under IUPAC conventions. Its molecular formula is C$${10}$$H$${16}$$N$$_4$$ , with a molecular weight of 192.27 g/mol . The structure consists of two 2-methylbutyronitrile moieties linked by an azo group (–N=N–), which decomposes upon heating to generate nitrogen gas and carbon-centered radicals (Fig. 1).
Structural Features :
- Azo Group : The –N=N– bond is thermally labile, cleaving at 60–80°C to yield two 2-cyano-2-butyl radicals.
- Methyl Substituents : The methyl groups at the α-position stabilize the resulting radicals through hyperconjugation.
- Nitrile Functional Groups : Enhance solubility in organic solvents like acetone and ethyl acetate.
| Property | Value | Source |
|---|---|---|
| Melting Point | 49–52°C | |
| Boiling Point | 273.0±25.0°C at 760 mmHg | |
| Density | 0.9±0.1 g/cm³ | |
| Solubility | Soluble in organic solvents |
Historical Development and Discovery Timeline
The development of azo initiators traces back to the mid-20th century, with azobisisobutyronitrile (AIBN, CAS 78-67-1) emerging as a benchmark compound in the 1950s. 2,2'-Azobis[2-methylbutyronitrile] was later synthesized to address limitations in AIBN, such as its lower decomposition temperature and solvent compatibility. By the 1980s, this derivative gained prominence in high-temperature polymerization processes due to its extended half-life at elevated temperatures.
Position in Azo Compound Classification Hierarchy
Azo compounds are classified based on their substituents and applications:
- Symmetrical Dialkyldiazenes : Includes AIBN and 2,2'-azobis[2-methylbutyronitrile], characterized by identical alkyl groups flanking the azo bond.
- Unsymmetrical Diazenes : Rarely used as initiators due to unpredictable decomposition pathways.
- Water-Soluble Azo Initiators : E.g., VA-044, designed for aqueous polymerizations.
2,2'-Azobis[2-methylbutyronitrile] falls under symmetrical dialkyldiazenes , distinguished by its branched alkyl chains and nitrile termini. Its decomposition kinetics follow first-order rate laws, with a half-life of 10 hours at 67°C in toluene.
Properties
CAS No. |
79869-10-6 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[(1-cyano-2-methylpropyl)diazenyl]-3-methylbutanenitrile |
InChI |
InChI=1S/C10H16N4/c1-7(2)9(5-11)13-14-10(6-12)8(3)4/h7-10H,1-4H3 |
InChI Key |
MTLWTRLYHAQCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)N=NC(C#N)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo-based initiators are selected based on solubility, thermal behavior, and application-specific efficiency. Below is a detailed comparison of AMBN with structurally and functionally related compounds:
Table 1: Key Properties of AMBN and Comparable Azo Initiators
Key Comparison Points:
Solubility and Application Scope
- AMBN and AIBN are oil-soluble, making them ideal for organic-phase polymerizations. AMBN is preferred for lower-temperature processes, while AIBN’s higher decomposition temperature suits bulkier substrates .
- AAPH and AIBA are water-soluble, with AAPH extensively used to simulate oxidative stress in biological systems (e.g., protein/DNA damage models) , whereas AIBA initiates aqueous polymerizations like polyacrylonitrile synthesis .
- AMVN ’s lipid solubility enables its use in lipid peroxidation assays and heterogeneous emulsions .
Thermal Stability and Hazard Profile
- AMBN and AIBN exhibit significant exothermicity during decomposition, requiring advanced kinetic models to predict runaway reactions . AIBN’s decomposition releases toxic gases (e.g., HCN), necessitating stringent ventilation .
- AAPH poses minimal thermal risks in aqueous systems but efficiently generates peroxyl radicals under mild heating (37–50°C), ideal for in vitro studies .
- AMVN ’s lower decomposition threshold (35°C) suits lipid matrices but demands oxygen-free environments to avoid unintended oxidation .
Radical Generation Efficiency
- AAPH produces peroxyl radicals (ROO•) via thermal decomposition, critical for evaluating hydrophilic antioxidants . Spin-trapping studies show AAPH generates radicals faster than AMVN in aqueous media .
- AMVN ’s lipid-soluble radicals are more effective in simulating membrane lipid oxidation, with a longer half-life than AAPH in hydrophobic environments .
- AMBN and AIBN yield carbon-centered radicals that initiate polymer chains, but AIBN’s symmetrical structure enhances radical yield consistency .
Biological vs. Industrial Utility
- AAPH is pivotal in biomedical research, such as studying antioxidant efficacy of compounds like rosmarinic acid or peptides .
- AMBN , AIBN , and AIBA are industrial workhorses, with AMBN’s lower activation energy favoring energy-efficient polymer production .
Research Findings and Emerging Trends
- Thermal Hazard Mitigation : Studies on AMBN emphasize adiabatic calorimetry to model heat accumulation, revealing its time-to-maximum rate (TMR) is shorter than AIBN’s at equivalent scales .
- Hybrid Initiators: Novel azo compounds like 2,2'-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) are being explored for high-nitrogen content and thermal stability (>200°C), though they lack the low-temperature activity of AMBN .
- Biomedical Applications : AAPH remains the gold standard for oxidative damage models, but AMVN’s compatibility with lipid bilayers is advancing studies on membrane antioxidant therapies .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reacting 2-amino-2-methylbutanenitrile with sodium hypochlorite (NaOCl) in an aqueous medium. The reaction proceeds via oxidative deamination, forming the azo (-N=N-) linkage. Key parameters include:
The reaction is exothermic, requiring precise cooling to maintain temperatures below 30°C. A pH >12, maintained using NaOH, stabilizes hypochlorite and prevents cyanohydrin degradation.
Industrial-Scale Protocol (US4612368A)
-
Feedstock Preparation : 2-Amino-2-methylbutanenitrile is synthesized via acetone cyanohydrin ammonolysis.
-
Oxidative Coupling :
-
Workup :
Dichloramine Coupling (EP0031645B1)
Process Overview
This method avoids hypochlorite by using dichloramine intermediates, enabling synthesis in pure aqueous media:
Key Data
-
Surfactant Impact : Cetyltrimethyl ammonium chloride increases emulsion stability, reducing product loss.
Purification and Quality Control
Distillation of Aminonitrile Precursor
Crude 2-amino-2-methylbutanenitrile often contains residual ammonia (≤1.5% w/w), which inhibits coupling. Vacuum distillation (30 mmHg, 25°C) reduces ammonia to <0.3%, improving final yield by 15–20%.
Oxidative Impurity Removal
Post-coupling suspensions contain residual hypochlorite (0.15–0.2 eq), addressed via:
-
Reducing Agents : Sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) at pH 6.
-
Result : Oxidative impurities <100 ppm, enabling direct use without recrystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Hypochlorite Coupling | 85–92 | 98–99.5 | High | Low |
| Dichloramine Coupling | 78–86 | 95–97 | Moderate | Moderate |
Hypochlorite Advantages :
Industrial Production Considerations
Environmental Impact
-
Waste Streams : Hypochlorite methods generate NaCl brine, treated via reverse osmosis.
-
Solvent-Free Systems : Dichloramine routes reduce VOC emissions by 40%.
Emerging Methodologies
Q & A
Q. Q1. What are the critical parameters for synthesizing Butanenitrile, 2,2'-azobis[3-methyl-] via radical initiation methods?
Synthesis requires precise control of temperature, solvent selection, and initiator stoichiometry. The azo group (N=N) is thermally labile, necessitating reaction temperatures below 80°C to prevent premature decomposition. Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction homogeneity. Initiator purity must exceed 98% (GC) to minimize side reactions, as impurities can accelerate unintended radical pathways. Post-synthesis, purification via fractional distillation (boiling point ~398 K, as per phase-change data) or recrystallization is critical .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- FTIR : Identifies nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) and azo (N=N) bonds (~1450–1550 cm⁻¹).
- ¹H/¹³C NMR : Resolves methyl groups adjacent to the azo linkage (δ ~1.2–1.5 ppm for CH₃) and nitrile-related shifts.
- Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 248 for C₈H₁₂N₄) and fragments from azo bond cleavage.
Cross-validation with elemental analysis (C, H, N) ensures purity >95% .
Q. Q3. How should researchers handle and store this compound to maintain stability?
Store in amber vials under inert gas (Ar/N₂) at -20°C to mitigate thermal and photolytic degradation. The compound’s half-life decreases above 40°C, as indicated by thermochemistry data (ΔH decomposition ~150 kJ/mol). Avoid contact with reducing agents or transition metals, which catalyze premature radical generation .
Advanced Research Questions
Q. Q4. What methodologies are recommended for studying its thermal decomposition kinetics?
Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres (N₂/O₂). Kinetic parameters (activation energy , pre-exponential factor ) are derived via the Ozawa-Flynn-Wall method. For example, decomposition at 80–120°C follows first-order kinetics, with values ranging 80–120 kJ/mol depending on solvent residues .
Q. Q5. How can conflicting data on radical initiation efficiency in polymerization be resolved?
Contradictions often arise from solvent polarity or monomer-azo interactions. To resolve:
Q. Q6. What advanced analytical approaches are suitable for tracing byproducts during degradation?
- LC-MS/MS : Detects nitrile-derived byproducts (e.g., 3-methylbutyronitrile) with ppm-level sensitivity.
- Gas chromatography (GC-FID/ECD) : Quantifies volatile degradation products (e.g., methane sulfonates) using EPA STORET protocols .
- X-ray crystallography : Resolves structural changes in aged samples, particularly azo bond cleavage patterns .
Q. Q7. How does the compound’s reactivity vary in copolymerization with styrene vs. acrylates?
- Styrene systems : The azo initiator exhibits higher efficiency due to resonance stabilization of styryl radicals.
- Acrylates : Chain-transfer reactions dominate, requiring lower initiator concentrations (0.5–1.0 mol%).
Monitor using real-time FTIR to track monomer conversion and mid-chain radical formation .
Data Analysis and Interpretation
Q. Q8. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points)?
Cross-reference data from NIST-standardized sources (e.g., Tboil = 398 K ± 2 K) . Discrepancies may arise from impurities or calibration errors. Replicate measurements using static vapor pressure apparatus or ebulliometry , and apply the Antoine equation for temperature-pressure corrections.
Q. Q9. What statistical frameworks are optimal for analyzing polymerization rate data?
Use Monte Carlo simulations to model radical concentration profiles and chain-length distributions. Pair with Markov chain kinetics to account for termination steps. Validate against experimental GPC data using Kolmogorov-Smirnov tests .
Environmental and Safety Considerations
Q. Q10. What protocols ensure safe disposal of lab-scale quantities?
Neutralize with aqueous NaHCO₃ (1:10 w/v) to hydrolyze nitrile groups, followed by incineration at >1000°C. Monitor effluent for cyanide ions via EPA Method 335.4 .
Q. Q11. How can environmental persistence be assessed in soil/water systems?
- OECD 301F : Measure biodegradation over 28 days.
- HPLC-UV : Quantify parent compound and metabolites (e.g., azoxy derivatives) in spiked samples.
- Ecotoxicity assays : Use Daphnia magna LC₅₀ tests to evaluate acute toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
